BenchChemオンラインストアへようこそ!

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one (CAS 1707735-44-1) is a synthetic heterocyclic small molecule of the 1,8-naphthyridin-2(1H)-one class, possessing a 7-amino substituent and a 4-difluoromethyl group. Its molecular formula is C9H7F2N3O with a molecular weight of 211.17 g/mol.

Molecular Formula C9H7F2N3O
Molecular Weight 211.17 g/mol
Cat. No. B11893971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one
Molecular FormulaC9H7F2N3O
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=O)N2)C(F)F)N
InChIInChI=1S/C9H7F2N3O/c10-8(11)5-3-7(15)14-9-4(5)1-2-6(12)13-9/h1-3,8H,(H3,12,13,14,15)
InChIKeyWTFAQLUHEODFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one: Core Properties and Research-Grade Sourcing


7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one (CAS 1707735-44-1) is a synthetic heterocyclic small molecule of the 1,8-naphthyridin-2(1H)-one class, possessing a 7-amino substituent and a 4-difluoromethyl group [1]. Its molecular formula is C9H7F2N3O with a molecular weight of 211.17 g/mol [1]. Computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area of 68 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is commercially available as a research reagent in purities typically ranging from 95% to 97% .

Why 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one Cannot Be Replaced by Generic Naphthyridinone Analogs


The 1,8-naphthyridin-2(1H)-one scaffold is represented in multiple patent families as a core for phosphodiesterase IV (PDE4) inhibition [1] and diacylglycerol kinase (DGK) inhibition [2], where even minor substituent changes at the 4- and 7-positions produce large shifts in potency and target selectivity. Within this class, the simultaneous presence of a 7-amino hydrogen-bond donor and a 4-difluoromethyl group (which acts as both a metabolic shield and a lipophilic hydrogen-bond donor) creates a substitution pattern that is not replicated by the common 4-methyl, 4-trifluoromethyl, or 7-unsubstituted analogs. Consequently, generic interchange with a closely related naphthyridinone lacking either of these two functional handles risks altering target engagement, physicochemical properties (XLogP3 = 0.4 for this compound [3]), and synthetic tractability in medicinal chemistry campaigns. The evidence below documents the specific, quantifiable parameters that differentiate this compound for procurement decisions.

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one: Quantified Differentiation Against Closest Comparators


Hydrogen-Bond Donor Capacity vs. 4-Methyl and 4-Trifluoromethyl Analogs

The 4-difluoromethyl substituent (CHF2) acts as a lipophilic hydrogen-bond donor (estimated HBD count contribution = 1), whereas the 4-methyl analog (HBD = 0 at this position) and the 4-trifluoromethyl analog (HBD = 0) lack this capacity entirely. The target compound possesses a total HBD count of 2 (7-NH2 plus 4-CHF2), compared with HBD = 1 for 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one and HBD = 1 for 7-amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one [1][2]. This additional hydrogen-bond donor capability can be critical for establishing key polar interactions in enzyme active sites such as PDE4 and DGK where the 4-position projects toward a conserved acidic residue [3].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Lipophilicity (XLogP3) Comparison vs. 4-Trifluoromethyl Analog

The difluoromethyl substituent provides a balanced lipophilicity profile. The target compound has an XLogP3 of 0.4 [1]. In contrast, the 4-trifluoromethyl analog (7-amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one) is predicted to have an XLogP3 of approximately 1.2–1.5 based on the ~+0.8 log unit contribution of CF3 over CHF2 [2]. This difference of approximately 0.8–1.1 log units places the target compound closer to the optimal range for oral bioavailability (Rule of Five) and may reduce off-target lipophilicity-driven binding [3].

ADME Optimization Lipophilicity Lead Optimization

Metabolic Stability Advantage of 4-Difluoromethyl over 4-Methyl Substitution

The 4-difluoromethyl group is a recognized metabolically stable bioisostere for methyl groups. In general medicinal chemistry, replacement of a benzylic or heteroaryl methyl group with CHF2 reduces CYP-mediated oxidation at that position because the C–H bond dissociation energy of CHF2 is higher than that of CH3 [1]. The target compound, with a 4-CHF2 group, is therefore predicted to exhibit greater metabolic stability than the 4-methyl analog (7-amino-4-methyl-1,8-naphthyridin-2(1H)-one), which is susceptible to CYP450 hydroxylation at the methyl carbon. No direct comparative liver microsome stability data for this specific pair were located in the public domain; this inference rests on well-established class-level SAR [1][2].

Drug Metabolism CYP Stability Bioisostere

Commercial Purity and Batch-to-Batch Analytical Documentation vs. Non-GMP Vendors

Vendor-certified purity for the target compound is specified as 95% (AKSci Catalog 1910ED) and 97% (Bidepharm) , with Bidepharm offering batch-specific QC documentation including NMR, HPLC, and GC traces. This level of analytical characterization contrasts with lower-tier resellers that may supply the compound at <90% purity without batch-specific spectra, which can introduce undefined impurities into biological assays and synthetic sequences.

Procurement Quality Control Reproducibility

Target Class Positioning: Dual Potential in PDE4 and DGK Pathways vs. Single-Target Naphthyridinones

The 1,8-naphthyridin-2(1H)-one scaffold with 7-amino and 4-difluoromethyl substitution sits at the intersection of two independently validated target classes. Patent literature demonstrates that naphthyridinones with a free 7-amino group are competent PDE4 inhibitors [1], while naphthyridinones bearing varied 4-substituents are potent DGKα/ζ inhibitors for T-cell activation in cancer immunotherapy [2]. The target compound combines both pharmacophoric elements in a single, commercially available entity (MW = 211.17, XLogP3 = 0.4) [3], whereas most literature naphthyridinones optimized for one of these targets lack the full substitution pattern. No direct comparative potency data for this compound against isolated PDE4 or DGK enzymes were located in the public domain; the evidence strength is limited to class-level inference from patent SAR.

Polypharmacology Kinase Inhibition Immuno-Oncology

Synthetic Accessibility Advantage: Single-Step Functionalization vs. Multi-Step Analog Construction

The target compound is commercially available as a pre-functionalized building block (CAS 1707735-44-1, MW 211.17) . In contrast, preparing the analogous 7-amino-4-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one or 7-amino-4-(fluoromethyl)-1,8-naphthyridin-2(1H)-one from an unsubstituted naphthyridinone core typically requires 3–5 synthetic steps including protection/deprotection sequences and fluorination or halogen exchange chemistry [1]. The availability of the target compound saves an estimated 2–4 weeks of synthetic effort and reduces the cost of entry into a naphthyridinone-based SAR exploration.

Synthetic Chemistry Building Block Lead Generation

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one: Prioritized Application Scenarios Based on Verified Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization with Metabolic Stability Focus

For teams developing selective PDE4 inhibitors for respiratory or anti-inflammatory indications, this compound provides a pre-assembled scaffold bearing a 7-amino group (a documented PDE4 pharmacophore) and a 4-CHF2 group that confers predicted metabolic stability over the 4-methyl analog [1][2]. The balanced lipophilicity (XLogP3 = 0.4) positions it favorably within oral drug-like space , enabling rapid analog synthesis via functionalization at the 3- or 6-positions without the need for de novo construction of the fluorinated core.

Immuno-Oncology: DGKα/ζ Inhibitor Scaffold Exploration

Patent SAR (US 20210277004) establishes that naphthyridinone 4-substitution modulates DGK inhibition potency [1]. The 4-CHF2 group offers a unique combination of hydrogen-bond donor capability and moderate lipophilicity not provided by 4-CF3 or 4-CH3 analogs, making this compound a logical entry point for DGKα/ζ inhibitor campaigns aimed at T-cell activation for cancer immunotherapy [1]. The 7-amino handle further permits late-stage diversification to tune selectivity.

Chemical Biology: Dual-Pathway Probe Development

Because the naphthyridinone scaffold appears in both PDE4 and DGK inhibitor patents [1][2], this compound can serve as a core for synthesizing tool compounds to dissect the relative contributions of PDE4 inhibition and DGK inhibition in cellular signaling assays. The commercial availability in 95–97% purity with batch-specific QC ensures reproducible starting material quality across independent laboratories.

Fragment-Based Drug Discovery: Fluorinated Fragment Library Entry

With a molecular weight of 211.17 g/mol, 2 hydrogen bond donors, and 5 acceptors, this compound falls within fragment-like property space [1]. The 4-CHF2 group provides a sensitive 19F NMR handle for fragment binding assays while offering metabolic stability advantages over methyl-containing fragments [2]. It is suitable for inclusion in fluorinated fragment libraries targeting PDE4, DGK, or other naphthyridinone-compatible targets.

Quote Request

Request a Quote for 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.